molecular formula C9H5ClF3N3 B2556690 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 306977-44-6

3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2556690
CAS RN: 306977-44-6
M. Wt: 247.61
InChI Key: HPSWODAGYYMHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CITP) is an organic compound that has been studied for its potential applications in the field of scientific research. CITP is a heterocyclic compound that consists of a nitrogen atom and four carbon atoms that are linked together in a five-membered ring. The heterocyclic ring structure of CITP is important for its potential applications in the field of scientific research.

Scientific Research Applications

3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been studied for its potential applications in the field of scientific research. 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to be a useful reagent in the synthesis of compounds such as imidazolium salts and imidazole derivatives. In addition, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been used as a catalyst in the synthesis of heterocyclic compounds. 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has also been used in the synthesis of polymers and other materials. In addition, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been used in the synthesis of fluorescent dyes, which can be used for imaging and tracking purposes.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is not yet fully understood. It is believed that the nitrogen atom in the 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound acts as a Lewis acid and is able to form a coordination complex with other compounds. This coordination complex can then react with other compounds to form covalent bonds. Additionally, the trifluoromethyl group on the 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound can act as a Lewis base and is able to form a coordination complex with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine are not yet fully understood. However, studies have suggested that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine may have potential applications in the treatment of certain diseases. For example, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. One advantage is that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a stable compound and is not prone to decomposition. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a relatively inexpensive compound and is widely available. Furthermore, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has a low toxicity profile and is safe to handle in laboratory settings.
However, there are some limitations to the use of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in laboratory experiments. One limitation is that 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a relatively new compound and is not widely studied. Additionally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. Finally, 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine may react with other compounds and can cause unwanted side reactions.

Future Directions

Given the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the field of scientific research, there are many potential future directions for research. One potential direction is to further study the mechanism of action of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the treatment of diseases such as cancer and inflammatory diseases. Furthermore, research could be conducted to explore the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine in the synthesis of polymers and other materials. Finally, research could be conducted to explore the potential applications of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine as a fluorescent dye for imaging and tracking purposes.

Synthesis Methods

3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of the pyridine derivative with an imidazole compound in the presence of a base such as potassium tert-butoxide. This reaction produces a 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine compound in high yields. Another method involves the reaction of a pyridine derivative with a trifluoromethyl halide in the presence of a base such as potassium tert-butoxide. This method is also used to produce high yields of 3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine.

properties

IUPAC Name

3-chloro-2-imidazol-1-yl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-7-3-6(9(11,12)13)4-15-8(7)16-2-1-14-5-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSWODAGYYMHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

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